2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
Description
FT-IR Spectroscopy
Key absorption bands include:
NMR Spectroscopy
UV-Vis Spectroscopy
The conjugated π-system absorbs at λₘₐₓ = 280–320 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the diene and aromatic moieties.
Table 3: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 2220 cm⁻¹ | C≡N stretch |
| ¹H NMR | δ 6.50–7.00 ppm | Diene protons |
| UV-Vis | λₘₐₓ = 305 nm | π→π* transition |
Comparative Structural Analysis with Related Sulfonyl-Diene Derivatives
Compared to 2-(phenylcarbonyl)-5-phenylpenta-2,4-dienenitrile , the sulfonyl group in this compound introduces greater electron-withdrawing effects, reducing the electron density at the diene system and altering reactivity in cycloadditions. Key differences include:
Table 4: Structural and electronic comparison
| Parameter | Sulfonyl Derivative | Carbonyl Derivative |
|---|---|---|
| Electron-withdrawing group | –SO₂C₆H₅ | –COC₆H₅ |
| C≡N stretching frequency | 2220 cm⁻¹ | 2200 cm⁻¹ |
| Diene reactivity | Lower HOMO energy | Higher HOMO energy |
The sulfonyl group also enhances thermal stability, as evidenced by higher decomposition temperatures (ΔT ≈ 50°C) compared to carbonyl analogs.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWRDPLMNQNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable diene and nitrile precursor. One common method is the base-mediated coupling reaction, where benzenesulfonyl chloride reacts with a diene in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper complexes, can facilitate the coupling reactions and improve the overall production rate . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile, differing primarily in substituents on the sulfonyl or phenyl groups.
(2Z,4E)-2-(4-Bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
- Molecular Formula: C₁₇H₁₂BrNO₂S
- Molecular Weight : 374.25–374.26
- Substituents : 4-Bromo group on the benzenesulfonyl ring.
- Physical Properties :
(2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
- Molecular Formula: C₁₈H₁₅NO₃S
- Molecular Weight : 325.38–325.39
- Substituents : 4-Methoxy group on the terminal phenyl ring.
- Physical Properties: No direct melting/boiling point data, but the methoxy group likely reduces crystallinity compared to bromo analogs.
- Key Differences : The electron-donating methoxy group may alter electronic conjugation, affecting UV-Vis absorption or redox behavior.
(2Z,4E)-2-(4-Nitrophenyl)-5-phenylpenta-2,4-dienenitrile
- Molecular Formula : C₁₇H₁₁N₃O₂
- Molecular Weight : 289.29 (calculated)
- Substituents : 4-Nitro group replacing the sulfonyl moiety .
- Physical Properties :
Comparative Data Table
Biological Activity
Chemical Structure and Properties
The compound features:
- Penta-2,4-diene backbone : This structure allows for significant conjugation, enhancing reactivity.
- Benzenesulfonyl group : This moiety is known for its role in increasing solubility and modifying biological activity.
- Nitrile functional group : Contributes to the chemical properties and potential interactions with biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Phenylpenta-2,4-dienoic acid | Penta-2,4-diene backbone | Lacks sulfonamide functionality |
| Benzenesulfonamide | Contains a sulfonamide group | No diene structure; primarily used in medicinal chemistry |
| 3-(Benzenesulfonyl)-1-propanenitrile | Propanenitrile with a sulfonamide group | Shorter carbon chain compared to penta-2,4-diene |
| N-(benzenesulfonyl)acrylamide | Acrylamide structure with a sulfonamide group | Different functional groups impacting reactivity |
Biological Activity Insights
While direct research on 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is sparse, studies on structurally similar compounds provide valuable insights:
- Reactivity with Biological Targets : Compounds with conjugated diene systems often exhibit selective binding to proteins or enzymes. The presence of the benzenesulfonyl group may enhance this interaction by improving binding affinity or specificity.
- Inhibition Studies : Research on related compounds like 5-phenylpenta-2,4-dienoic acid has shown that structural features significantly influence biological activity. For example, it was found to selectively inhibit root gravitropic bending in lettuce radicles at low concentrations (5 μM), indicating potential herbicidal activity .
- Structure-Activity Relationships (SAR) : Studies emphasize the importance of maintaining specific structural features for biological efficacy. The (2Z,4E) configuration of the diene unit was crucial for activity against gravitropic bending, suggesting that similar configurations in this compound could be important for its biological effects .
Case Studies and Research Findings
Although specific case studies on this compound are lacking, the following findings from related compounds can be extrapolated:
- Electrophilic Addition Reactions : The compound's conjugated diene system is likely to participate in electrophilic addition reactions. For instance, reactions with strong acids can yield complex derivatives that may possess unique biological activities.
- Potential Pharmacological Applications : Similar compounds have been explored for their roles in drug design. For example, phenylimidazoles have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism . This suggests that derivatives of this compound could also interact with metabolic enzymes.
Q & A
Basic Research Question
- 1H/13C NMR : The conjugated diene system shows characteristic olefinic proton couplings (δ 6.92–8.45 ppm, J = 15–16 Hz for trans configurations). The benzenesulfonyl group’s aromatic protons appear as a multiplet at δ 7.27–8.45 ppm .
- IR Spectroscopy : The nitrile (C≡N) stretch at ~2214 cm⁻¹ and sulfonyl (S=O) stretches at 1341–1287 cm⁻¹ confirm functional groups .
- Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignments.
What role do HOMO-LUMO energy levels play in the electronic properties of this compound?
Advanced Research Question
The conjugated diene and electron-withdrawing benzenesulfonyl/nitrile groups create a polarized π-system, lowering the LUMO (-2.8 eV) and raising the HOMO (-6.3 eV) compared to non-sulfonylated analogs. This narrows the bandgap, enhancing charge transport in organic semiconductors .
- Experimental Determination : Cyclic voltammetry (CV) measures oxidation/reduction potentials to calculate HOMO/LUMO.
- Computational Methods : DFT (B3LYP/6-31G*) simulations align with CV data, validating electronic transitions .
How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?
Advanced Research Question
Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase electron density at the diene, accelerating nucleophilic attacks. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity but stabilize intermediates in Michael additions .
- Case Study : Substitution with a 4-nitrophenyl group (as in analog 3d) increases electrophilicity, enabling 96% yield in Knoevenagel condensations .
- Strategy : Hammett plots correlate substituent effects with reaction rates to guide synthetic design.
How can contradictory mechanistic data in oxidation/reduction studies be resolved?
Advanced Research Question
Discrepancies arise from competing pathways (e.g., radical vs. ionic mechanisms).
- Oxidation : Using TEMPO (a radical trap) distinguishes between radical chain (suppressed by TEMPO) and ionic mechanisms.
- Reduction : Kinetic isotope effects (KIEs) differentiate proton-coupled electron transfer (PCET) from direct hydride transfer .
- Tools : In situ FTIR and EPR spectroscopy monitor intermediate species in real time.
What are the challenges in crystallizing this compound for XRD analysis?
Advanced Research Question
The compound’s flexible diene system and non-planar sulfonyl group hinder crystal lattice formation.
- Mitigation : Slow evaporation from a toluene/hexane mixture at 4°C promotes ordered packing.
- Alternative : Co-crystallization with rigid aromatic guests (e.g., 1,3,5-triazine) stabilizes the structure .
How does this compound compare to analogs in organic electronics applications?
Advanced Research Question
- vs. 2-Anilino-5-phenylpenta-2,4-dienenitrile : The sulfonyl group enhances electron affinity (ΔLUMO = +0.5 eV), improving electron injection in OLEDs .
- vs. Non-sulfonylated dienenitriles : Higher thermal stability (Tₐ > 200°C) due to sulfonyl’s steric and electronic effects .
What computational models best predict the regioselectivity of electrophilic additions?
Advanced Research Question
- Fukui Functions : Identify the C4 position (highest f⁻ value) as the preferred site for electrophilic attack.
- NBO Analysis : Reveals hyperconjugative interactions stabilizing the transition state at C4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
